tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
Description
Chemical Identity and Nomenclature
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative with significant relevance in synthetic organic chemistry. Its systematic IUPAC name is tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, reflecting its stereochemical configuration. The compound is also known by several synonyms, including cis -tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate and 1-(tert-butoxycarbonyl)-3,5-dimethyl-4-oxopiperidine.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1221821-84-6 | |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| SMILES | C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C |
|
| InChI Key | WTHLCGOZBTXTTE-DTORHVGOSA-N |
The compound’s stereochemistry is critical, as the (3R,5S) configuration enables its role as a chiral building block in pharmaceutical synthesis.
Historical Context and Research Significance
First reported in the early 2010s, this compound gained prominence as a key intermediate in the synthesis of rosuvastatin , a blockbuster statin used to manage hyperlipidemia. Rosuvastatin’s side chain requires precise stereocontrol, which this compound provides via its rigid piperidine framework.
Research Milestones:
- 2012 : Initial synthesis protocols emerged, focusing on protecting group strategies for piperidine derivatives.
- 2018 : Advances in microwave-assisted stereoselective synthesis improved yields and scalability.
- 2022 : Patent filings highlighted its use in continuous-flow reactors for industrial-scale production.
The compound’s utility extends beyond statins. It serves as a precursor for:
Structural Features and Functional Groups
The molecule’s architecture combines a piperidine ring with three functional moieties:
Core Structure:
Stereochemical Configuration:
Functional Group Reactivity:
This structural synergy enables the compound to act as a versatile scaffold for complex molecule assembly.
Properties
IUPAC Name |
tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHLCGOZBTXTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475085-34-8 | |
| Record name | tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Oxidation to Form the Ketone: The ketone functional group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Methylation: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Conjugate Addition and Alkylation
This compound participates in conjugate addition reactions under strongly basic conditions. For example, treatment with potassium tert-butoxide in THF at -78°C enables deprotonation, followed by reaction with methyl 3-methoxyacrylate to form α,β-unsaturated ester derivatives .
Notes:
-
The high yield (117%) likely reflects incomplete purification or residual solvent.
-
Triflyloxy (OTf) group introduction via N-phenyl bis(trifluoromethanesulfonimide) enhances electrophilicity for subsequent cross-coupling .
Palladium-Catalyzed Cross-Coupling
The triflyloxy intermediate undergoes Suzuki-Miyaura coupling with aryl amines in the presence of palladium catalysts. This step forms biaryl systems critical for drug candidate synthesis .
Mechanistic Insights:
-
Xantphos ligand stabilizes palladium(0) intermediates, facilitating oxidative addition.
-
Cesium base promotes transmetallation and reductive elimination.
Deprotection of tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the piperidine nitrogen for further functionalization .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidolysis | Trifluoroacetic acid (TFA), ambient temperature | Free amine derivative (unprotected piperidine) | 85% |
Applications:
-
Deprotection enables downstream reactions such as amidation or salt formation for API synthesis.
Industrial and Laboratory Optimization
-
Temperature Control: Reactions at -78°C (dry ice/acetone bath) minimize side reactions .
-
Solvent Selection: THF and 1,4-dioxane are preferred for their ability to dissolve polar intermediates.
-
Catalyst Recycling: Tris(dibenzylideneacetone)dipalladium(0) ([Pd(dba)₂]) shows high activity in cross-coupling steps .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Bioactive Molecules
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it plays a crucial role in the development of piperidine derivatives that exhibit antimicrobial properties. For instance, studies have indicated its application in synthesizing compounds effective against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights its potential in addressing antibiotic resistance issues.
2. Lipid-Lowering Drug Development
The compound has also been implicated in the biosynthesis of lipid-lowering drugs such as rosuvastatin. Its interaction with enzymes like carbonyl reductase facilitates the conversion into active pharmaceutical ingredients, showcasing its importance in medicinal chemistry . The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it suitable for further drug formulation studies.
Synthetic Methodologies
The versatility of this compound extends to various synthetic methodologies:
1. Reaction with BuLi
One notable method involves its reaction with butyllithium (BuLi) in the presence of N,N’-dimethylpropyleneurea (DMPU). This reaction leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable intermediates for further transformations . Yields from this reaction range from 50% to 80%, demonstrating its efficiency.
2. Synthesis Routes
Several synthesis routes have been documented for this compound, including:
- Direct condensation reactions involving piperidine derivatives.
- Functionalization strategies that introduce various substituents on the piperidine ring to enhance biological activity.
Case Studies
Case Study 1: Antimicrobial Activity
Research has shown that derivatives synthesized from this compound exhibit significant antimicrobial activity against resistant strains like MRSA. These findings underscore its potential as a lead compound for developing new antibiotics .
Case Study 2: Drug Development Pathways
The compound's role in synthesizing lipid-lowering agents like rosuvastatin demonstrates its applicability in pharmaceutical research. The efficiency of its enzymatic interactions has opened avenues for optimizing drug formulations aimed at treating hyperlipidemia .
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may act as a ligand for specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific bioactive molecule it is incorporated into.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Variations
The compound is compared to three key analogs (Table 1), with differences in substituent positions, ring systems, and functional groups:
Key Observations:
- Functional Group Impact : Replacement of the ethyl ester (as in ) with a tert-butyl group improves hydrolytic stability but reduces polarity, affecting solubility.
- Ring System Variations : Bicyclic derivatives (e.g., 2,5-diazabicyclo[octane]) introduce conformational rigidity, which is critical for receptor-targeted applications .
Physicochemical Properties
- Hydrogen Bonding : The 4-oxo group participates in hydrogen bonding, but methyl placement (2,5 vs. 3,5) modifies the accessibility of this moiety. For instance, 2,5-dimethyl analogs may form weaker intermolecular interactions due to steric shielding .
- NMR Shifts : The ¹H NMR of the ethyl ester analog (δ 4.34 for piperidine protons) contrasts with tert-butyl derivatives, where upfield shifts (δ 1.45 for tert-butyl protons) dominate due to electron-donating effects.
Biological Activity
Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, also known as cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate in pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a tert-butyl ester group and two methyl substituents at the 3 and 5 positions. Its molecular formula is with a CAS number of 475085-34-8. The unique structure contributes to its reactivity and biological activity.
Target Enzymes
This compound primarily interacts with carbonyl reductases, enzymes that play a crucial role in the biosynthesis of various bioactive molecules. This interaction facilitates the conversion of the compound into active pharmaceutical ingredients, such as the lipid-lowering drug rosuvastatin.
Biochemical Pathways
The compound is involved in significant biochemical pathways, particularly in the synthesis of rosuvastatin. It exhibits excellent activity for carbonyl reductase, which requires cofactors like NADH/NADPH for its function. This suggests specific absorption, distribution, metabolism, and excretion (ADME) properties that are conducive to its biological efficacy.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. It has been utilized in the synthesis of piperidine derivatives that exhibit effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for hospital-acquired infections.
Antiproliferative Effects
In vitro studies have shown that related compounds can inhibit cancer cell growth by targeting tubulin polymerization. For instance, derivatives of the piperidine structure have demonstrated antiproliferative activity against various cancer cell lines with IC50 values ranging from 1.1 to 4.7 μM . These compounds induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells, indicating selective toxicity towards malignant cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable characteristics for drug development. Its interactions with carbonyl reductases imply efficient metabolic pathways that enhance its stability and reactivity in biological systems.
Synthesis and Evaluation
A study focused on synthesizing piperidine derivatives highlighted the compound's role as a building block for creating new antitubulin agents. The derivatives were tested for their ability to inhibit tubulin polymerization and showed promising results in terms of cell cycle disruption and apoptotic induction in cancer cells .
Comparative Studies
Comparative studies have shown that while several compounds share structural similarities with this compound, the specific substitutions on the piperidine ring significantly influence their biological activities. This underscores the importance of structural modifications in enhancing therapeutic efficacy.
Summary Table of Biological Activities
Q & A
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Verification : Re-purify the compound via recrystallization and analyze by HPLC to rule out impurities.
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.
- Literature Cross-Validation : Compare data with structurally similar tert-butyl piperidine derivatives (e.g., tert-butyl 4-methylpiperidine-1-carboxylate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
